
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(1H-pyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of benzamide derivatives, including molecules with pyrrolidine and pyrazole groups, is significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds often serve as key intermediates in the synthesis of various bioactive molecules, including potential treatments for diseases like diabetes, cancer, and neurological disorders.
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves multi-step organic reactions, starting from simple precursors. For example, Park et al. (2014) synthesized novel heteroaryl-containing benzamide derivatives using an in vitro assay measuring increases in glucose uptake and glucokinase activity stimulated by glucose in rat hepatocytes (Park et al., 2014). Such processes may involve reactions like N-alkylation, amide coupling, and heterocycle formation.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using spectroscopic methods, including NMR and X-ray crystallography. The structure-activity relationship (SAR) studies help in understanding how different substitutions on the benzamide scaffold affect the biological activity and molecular interactions of these compounds.
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, including cycloadditions, rearrangements, and nucleophilic substitutions, depending on their functional groups. For instance, Liu et al. (2014) reported the synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives by 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement (Liu et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and High-Yield Production
- The synthesis of related benzamides and their precursors has been optimized for high yield and efficiency, demonstrating the potential for large-scale production of these compounds for research and therapeutic applications (Bobeldijk et al., 1990).
Biological Evaluation and Mechanism of Action
- Novel benzamides bearing the pyrazole or indazole nucleus have been synthesized and evaluated for their antiproliferative activity against human lung carcinoma cells. Preliminary tests indicate that some compounds, such as those with ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates, show promising activity, with mechanisms involving the activation of the intrinsic apoptotic pathway and TRAIL-inducing death pathways (Raffa et al., 2019).
Potential Applications in Diabetes Treatment
- Heteroaryl-containing benzamide derivatives have been identified as potent glucokinase activators, demonstrating significant potential for the treatment of type 2 diabetes mellitus. These compounds have shown to enhance glucose uptake and reduce blood glucose levels without evidence of hypoglycemia risk, suggesting their utility as novel therapeutic agents (Park et al., 2014).
Antiviral Activity
- Benzamide-based 5-aminopyrazoles and their derivatives exhibit significant anti-influenza A virus activities, highlighting their potential as antiviral agents. Some compounds have demonstrated notable viral reduction against the H5N1 subtype, suggesting their usefulness in addressing bird flu outbreaks (Hebishy et al., 2020).
Antitumor and Antioxidant Activities
- Certain benzamide derivatives have been synthesized and evaluated for their anticancer and antioxidant activities. These compounds have shown moderate to good activity against various human cancer cell lines, with some showing promising antioxidant activities. This indicates their potential utility in the development of new anticancer therapies (Mohan et al., 2021).
Eigenschaften
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c23-16-5-6-17(24)21(16)10-12-26-11-8-19-18(25)14-3-1-4-15(13-14)22-9-2-7-20-22/h1-4,7,9,13H,5-6,8,10-12H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNPDASRUVYSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(1H-pyrazol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

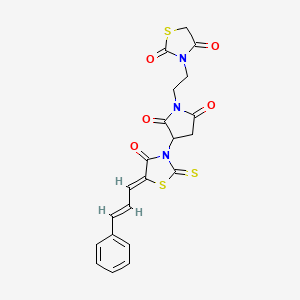

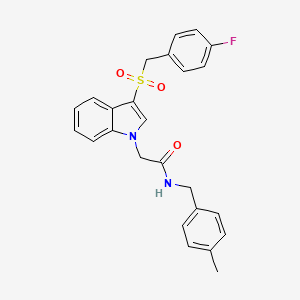
![4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2493467.png)
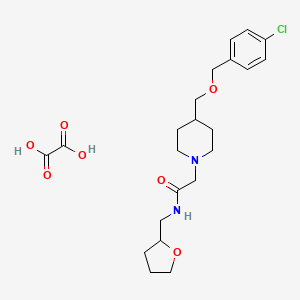
![(4E)-2-(4-Methoxyphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione](/img/structure/B2493469.png)


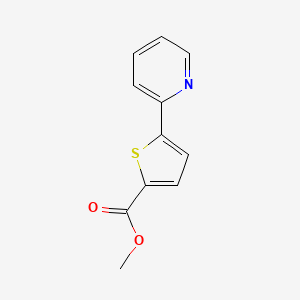
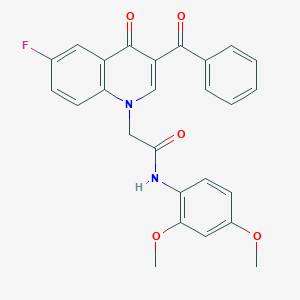
![3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2493475.png)

![N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2493478.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2493480.png)